molecular formula C14H28N2O4S2 B2817584 N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate CAS No. 1573547-36-0

N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate

Cat. No. B2817584
CAS RN: 1573547-36-0
M. Wt: 352.51
InChI Key: WPBAGMRGDKNRTM-UHFFFAOYSA-N
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Description

“N-methyltetrahydro-2H-pyran-4-amine” is a chemical compound with the CAS Number: 220641-87-2 . It has a molecular weight of 115.18 and its IUPAC name is N-methyl-N-tetrahydro-2H-pyran-4-ylamine . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .


Molecular Structure Analysis

The InChI code for “N-methyltetrahydro-2H-pyran-4-amine” is 1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 . The compound contains a total of 21 bonds, including 8 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .


Physical And Chemical Properties Analysis

“N-methyltetrahydro-2H-pyran-4-amine” is a liquid . It has a molecular weight of 115.17 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Linear Oligopeptides : N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate is used in the synthesis of highly constrained linear oligopeptides. These oligopeptides demonstrate rigid helical conformations in solution and the crystalline state, as observed through NMR techniques and X-ray crystallography (Stoykova, Linden, & Heimgartner, 2013).

  • Synthesis of Cyclic Sulfone Derivatives : This compound is a key building block in the scalable preparation of various cyclic sulfone derivatives. These derivatives are valuable for drug discovery, highlighting the compound's importance in medicinal chemistry (Hugelshofer et al., 2021).

  • Formation of Tautomers : The compound is involved in the formation of various tautomers, which are synthesized through different chemical processes such as hydrolysis and methylation (Schweiger, 1982).

  • Synthon for Sulfur-Containing Dipeptide : It serves as a synthon for sulfur-containing dipeptide segments in peptide synthesis, demonstrating its utility in creating complex molecular structures (Stoykova, Linden, & Heimgartner, 2014).

Applications in Organic Synthesis

  • Production of Novel Dyes : The compound is involved in the synthesis of novel thiopyrylium dyes, showcasing its utility in creating new chemical compounds for various applications (Graphakos et al., 1980).

  • Synthesis of N-Methyl- and N-Alkylamines : It plays a role in the synthesis of N-methyl- and N-alkylamines, which are important in the production of life-science molecules and various industrial applications (Senthamarai et al., 2018).

  • Preparation of Tetrahydrothiopyran Derivatives : The compound is used in the preparation of tetrahydrothiopyran derivatives, highlighting its versatility in organic synthesis (Baeva et al., 2015).

Chemical Reactions and Transformations

  • Diels-Alder Reactions : It undergoes Diels-Alder reactions with various dienophiles, resulting in the production of substituted thiopyrans and thiopyran derivatives (Pradere et al., 1975).

  • Thermal Rearrangement to Thiopyrans : Thermal rearrangement of compounds containing N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate leads to the formation of thiopyrans and thiophenes, showing its reactivity under specific conditions (Schuijl-Laros et al., 2010).

  • Chemical Transformations and Derivatives Synthesis : Its role in the synthesis of various derivatives, such as oximes, amines, and aminosulfones, further demonstrates its wide applicability in chemical transformations (Nazarov & Kuznetsova, 1954).

  • Addition to α,β-Unsaturated Thiocarbonyl Compounds : The compound is involved in Michael addition reactions with active methylene compounds, leading to the formation of 1,4-addition compounds and 2H-thiopyran derivatives (Guemas, Lees, & Reliquet, 1983).

  • Chemoselective Protection of Anilines : The compound plays a role in the chemoselective protection of anilines, illustrating its utility in specific chemical processes (Pace, Alcántara, & Holzer, 2011).

  • Synthesis and Reactions of Carboxylate Derivatives : It is used in the synthesis and reaction of carboxylate derivatives, indicating its importance in the production of complex chemical structures (Rehwald et al., 1996).

  • Synthesis of Tetrahydrothiopyrano Derivatives : The compound is involved in the efficient synthesis of tetrahydrothiopyrano derivatives, showcasing its importance in creating novel chemical structures (Pan et al., 2007).

  • False Results in MALDI TOF MS Analysis : The compound can cause false results in MALDI TOF MS analysis of amines, which is important for analytical chemistry and quality control (Lou et al., 2014).

  • Baylis-Hillman and Aldol Reactions : N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate is used in Baylis-Hillman and aldol reactions, showing its role in diverse chemical reactions (Eftekhari‐Sis, Akbari, & Harms, 2010).

  • Enantioselective Conjugate Addition of Ketones : The compound is also utilized in enantioselective conjugate addition reactions, which is crucial for the synthesis of asymmetric molecules (Huang & Jacobsen, 2006).

  • One-Pot Combinatorial Synthesis : It is involved in the one-pot combinatorial synthesis of various derivatives, showing its utility in efficient and high-throughput chemical synthesis (Yao et al., 2010).

  • Role in Neurotoxicity of Environmental Compounds : The compound plays a role in the neurotoxicity associated with certain environmental compounds, underlining its significance in toxicology and environmental health (Ansher, Cadet, Jakoby, & Baker, 1986).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

N-methylthian-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NS.C2H2O4/c2*1-7-6-2-4-8-5-3-6;3-1(4)2(5)6/h2*6-7H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBAGMRGDKNRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCSCC1.CNC1CCSCC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate

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